Methods
The synthesis of BE2S2 protein typically involves biological methods such as ribosomal translation in living cells or cell-free systems. Common techniques include:
Technical Details
The choice of synthesis method can affect yield and post-translational modifications. For example, CFPS systems can be optimized by adjusting parameters like temperature, pH, and concentration of substrates to enhance protein yield and functionality.
Structure
The molecular structure of BE2S2 protein can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the protein, revealing critical features like active sites and binding pockets.
Reactions
BE2S2 protein may participate in various biochemical reactions, including enzymatic catalysis, signal transduction, or structural roles within cells. The specific reactions depend on its functional classification.
Technical Details
Understanding these reactions often requires detailed kinetic studies to analyze reaction rates and mechanisms. Techniques such as spectrophotometry or chromatography may be employed to monitor these processes quantitatively.
Process
The mechanism of action for BE2S2 involves its interaction with substrates or other biomolecules to facilitate biological functions. This could include enzyme-substrate binding, conformational changes upon ligand binding, or participation in multi-protein complexes.
Data
Quantitative data regarding binding affinities, reaction kinetics, and structural changes can be gathered through methods like surface plasmon resonance or isothermal titration calorimetry. These data help elucidate how BE2S2 exerts its effects at a molecular level.
Physical Properties
Physical properties of BE2S2 may include molecular weight, solubility in various solvents, thermal stability, and spectral characteristics (e.g., UV-Vis absorbance).
Chemical Properties
Chemical properties encompass reactivity with other biomolecules, stability under different pH levels, and susceptibility to denaturation by heat or chemical agents. Analytical techniques such as mass spectrometry or high-performance liquid chromatography can be utilized to characterize these properties comprehensively.
BE2S2 protein has several scientific uses that can span various fields:
Understanding the multifaceted roles of BE2S2 in biological systems can lead to advancements in medical research and therapeutic interventions.
1 LRRGEEPHLD ECCEQLERMD EMCRCEGLRM MLRRQREEME LQGEQMQRIM RKAENLLSRC NLSPQRCPMG GYTAWL
This 60-amino-acid sequence (Table 1) contains several structurally and functionally significant regions:
Genomically, BE2S2 contains intronic sequences, a rarity among 2S storage proteins. Its promoter region harbors palindromic TGCA recognition elements and a TATA box motif 26 nucleotides upstream of the transcription start site, enabling strict spatiotemporal regulation during seed development [1].
Table 1: Primary Sequence Features of BE2S2 Protein
Feature | Description |
---|---|
Full amino acid sequence | LRRGEEPHLDECCEQLERMDEMCRCEGLRMMLRRQREEMELQGEQMQRIMRKAENLLSRCNLSPQRCPMGGYTAWL |
Length | 60 residues |
Cysteine content | 14 residues (23.3%) facilitating disulfide bonds |
Methionine content | 18–19% (unusually high for plant proteins) |
Genetic features | Intron-containing gene; promoter with TGCA repeats and TATA box |
BE2S2 adopts a complex disulfide-linked heterodimer in its mature form. Initial structural insights were gained through spectroscopic methods:
High-resolution structural determination has been attempted via X-ray crystallography (Figure 1). Key steps and challenges include:
Table 2: Structural Characteristics of BE2S2 Protein
Characteristic | Value/Description |
---|---|
Mature structure | Heterodimer (large and small chains linked by disulfide bonds) |
Secondary structure | Predominantly α-helical (>65%) |
Crystal system | Monoclinic (space group P2₁) |
Disulfide bonds | 4 interchain bridges stabilizing quaternary structure |
Structural techniques | X-ray crystallography (primary); CD, FT-IR, NMR (validation) |
NMR studies in solution corroborate crystallographic data, confirming conformational stability across pH 4–8. The protein exhibits charge heterogeneity, with isoforms displaying isoelectric points (pI) ranging from 4.6–6.6 due to post-translational modifications like N-terminal glutamine cyclization [1] [8].
The BE2S2 protein has the empirical molecular formula C₃₇₅H₆₂₃N₁₂₃O₁₁₇S₁₄, reflecting its high sulfur content from cysteine and methionine residues (Table 3). Key mass characteristics include:
The CAS registry number 137877-66-8 uniquely identifies this protein in chemical databases, often listed as "Albumin 2S (Brazil nut gene BE2S2 isoform large subunit reduced)" [1] [6].
Table 3: Physicochemical Properties of BE2S2 Protein
Property | Value |
---|---|
Molecular formula | C₃₇₅H₆₂₃N₁₂₃O₁₁₷S₁₄ |
Empirical mass | 12,450 Da (calculated) |
Observed molecular weight | 12–13 kDa (mature heterodimer) |
CAS registry number | 137877-66-8 |
Sulfur content | 14 atoms (4.3% by mass) |
BE2S2 exhibits moderate water solubility (~15–20 mg/mL) in neutral buffers, driven by surface-exposed polar residues (e.g., Arg, Glu, Gln). Its stability profile is defined by:
Spectral characteristics include:
Solubility prediction algorithms (e.g., DeepSol, PROTSOLM) classify BE2S2 as moderately soluble, attributing this to its balanced hydrophobicity (GRAVY index: −0.3) and aliphatic index (75.2) [7] [10].
Compound Names Mentioned:
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